Homobaldrinal

Description

This compound has been reported in Patrinia rupestris, Valeriana edulis, and other organisms with data available.

from Valerianaceae roots;

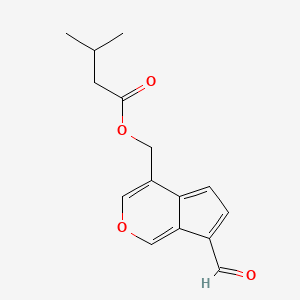

Structure

3D Structure

Properties

IUPAC Name |

(7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-10(2)5-15(17)19-8-12-7-18-9-14-11(6-16)3-4-13(12)14/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVSLKWNAZKBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=COC=C2C1=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218127 | |

| Record name | Homobaldrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67910-07-0 | |

| Record name | Homobaldrinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homobaldrinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067910070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homobaldrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOBALDRINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5Y2TR4PC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Homobaldrinal from Valeriana officinalis: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homobaldrinal, a key degradation product of valepotriates found in Valeriana officinalis, has garnered significant interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery of this compound, focusing on the detailed methodologies for the extraction and isolation of its precursor, isovaltrate, from Valeriana officinalis, and its subsequent conversion to this compound. This document outlines comprehensive experimental protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows and the relevant signaling pathway to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Valeriana officinalis L., commonly known as valerian, is a perennial flowering plant that has been used for centuries in traditional medicine for its sedative and anxiolytic properties. The chemical constituents of valerian are diverse, including essential oils, sesquiterpenoids, and a group of iridoids known as valepotriates. This compound is not naturally present in the plant in significant quantities but is formed through the degradation of valepotriates, particularly isovaltrate. Understanding the isolation of these precursors and their conversion is crucial for studying the pharmacology of valerian extracts.

Discovery and Background

This compound was identified as a decomposition product of the diene-type valepotriate, isovaltrate.[1] Valepotriates themselves are thermolabile and susceptible to degradation, especially in acidic conditions, yielding baldrinal and this compound. This discovery highlighted the importance of understanding the chemistry of valerian extracts, as the degradation products may contribute to the overall pharmacological profile.

Experimental Protocols

Extraction of Valepotriates from Valeriana officinalis

The initial step in obtaining this compound is the efficient extraction of its precursor, isovaltrate, from the roots and rhizomes of Valeriana officinalis. Several methods have been reported, with variations in solvents and techniques.

Protocol 1: Maceration with Solvents of Increasing Polarity

This protocol involves a sequential extraction process to separate constituents based on their polarity.

-

Plant Material: 20 g of dried and powdered roots of Valeriana officinalis.

-

Step 1: Hexane Extraction: The powdered root material is first extracted with 30 mL of n-hexane overnight with occasional stirring using a magnetic stirrer. The mixture is then filtered, and the filtrate is collected.[2]

-

Step 2: Ethyl Acetate Extraction: The remaining plant material is then extracted with 30 mL of ethyl acetate overnight with occasional stirring, followed by filtration.[2]

-

Step 3: Methanol Extraction: Finally, the plant residue is extracted with 30 mL of methanol overnight with occasional stirring and filtered.[2] The methanol extract, which will contain the valepotriates, is concentrated under reduced pressure.

Protocol 2: Ethanolic Extraction

This method utilizes ethanol as the primary solvent for extracting a broad range of compounds, including valepotriates.

-

Plant Material: Air-dried and powdered roots of Valeriana officinalis.

-

Extraction: The powdered material is extracted with 95% ethanol (EtOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent. The extraction is typically performed three times, each for 24-28 hours, with occasional shaking.[3]

-

Concentration: The combined ethanolic extracts are filtered and concentrated in a rotary evaporator at 45-50°C to yield a crude residue.[3]

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing the valepotriates, is then collected and concentrated.[3]

Isolation of Isovaltrate by Preparative Chromatography

The crude valepotriate extract is a complex mixture. Isovaltrate is isolated using chromatographic techniques.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different valepotriates. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, fractions enriched with isovaltrate can be further purified by preparative HPLC.[2]

-

Column: A reversed-phase C18 column is typically used.[2]

-

Mobile Phase: A common mobile phase is a gradient of methanol and water, sometimes with the addition of a small amount of acid (e.g., 0.5% H₃PO₄, pH 2) to improve peak shape.[2]

-

Detection: UV detection at 254 nm is suitable for detecting valepotriates.[4]

-

Conversion of Isovaltrate to this compound

The conversion of isovaltrate to this compound is typically achieved through acid-catalyzed degradation.

-

Reaction Setup: A solution of purified isovaltrate in a suitable solvent (e.g., methanol) is prepared.

-

Acidification: A dilute acid, such as hydrochloric acid or acetic acid, is added to the solution. A mixture of equal volumes of chilled acetic acid and hydrochloric acid has been used for the qualitative detection of valepotriates, which involves their degradation.[2]

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or HPLC until the starting material (isovaltrate) is consumed and the product (this compound) is formed.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The resulting crude this compound can be purified by column chromatography or preparative HPLC.

Quantitative Data

The yield of valepotriates and their degradation products can vary significantly depending on the plant material, extraction method, and processing conditions.

Table 1: Extraction Yields of Valepotriates from Valeriana Species

| Valeriana Species | Plant Part | Extraction Method | Valepotriate Content (% dry weight) | Reference |

| V. officinalis | Roots & Rhizomes | Ethanolic Extraction | 0.5 - 2.0 | [5] |

| V. jatamansi | Roots | 95% Ethanol | ~16.8 (crude extract) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR (CDCl₃) | Data not available in the searched literature. |

| ¹³C-NMR (CDCl₃) | Data not available in the searched literature. |

| Mass Spectrometry (ESI-MS) | Characteristic fragment ions at m/z 177, 149, 131, 103, and 93.[6] |

| Infrared (IR) Spectroscopy | Data not available in the searched literature. |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Valeriana officinalis.

Signaling Pathway of Valerenic Acid at the GABA-A Receptor

Valerenic acid, another prominent compound in Valeriana officinalis, has been shown to modulate the GABA-A receptor, which is a key target for sedative and anxiolytic drugs. This pathway provides context for the neurological effects of valerian constituents.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. EP1235583A1 - Process for the extraction of valerian root - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Non-Enzymatic Transformation of Isovaltrate to Homobaldrinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homobaldrinal, a significant degradation product of isovaltrate, is frequently encountered during the extraction and processing of plant material from the Valeriana species. This technical guide delineates the current understanding of the transformation of isovaltrate into this compound, emphasizing that this conversion is not a biosynthetic pathway but rather a non-enzymatic chemical degradation. This document provides a detailed overview of the proposed chemical mechanism, experimental protocols for studying this degradation, and a summary of the analytical techniques used for the quantification of both compounds.

Introduction

Isovaltrate is a major valepotriate, a class of iridoids, found in the roots and rhizomes of various Valeriana species, most notably Valeriana officinalis L.[1]. Valepotriates are recognized for their sedative and anxiolytic properties. However, these compounds are inherently unstable and are susceptible to degradation under various conditions, including exposure to heat, acids, and alkalis[2]. One of the primary degradation products of isovaltrate is this compound[1][3]. The formation of this compound is often considered an artifact of the extraction and purification processes of valepotriates[3]. Understanding the conversion of isovaltrate to this compound is crucial for the standardization of Valeriana extracts and for elucidating the bioactivity of their individual chemical constituents.

Chemical Structures

The chemical structures of isovaltrate and its degradation product, this compound, are presented below.

| Compound | Chemical Structure |

| Isovaltrate |  |

| This compound |  |

The Transformation Pathway: A Non-Enzymatic Degradation

Contrary to a formal biosynthetic pathway, the conversion of isovaltrate to this compound is a chemical degradation process. This transformation is primarily initiated by the opening of the unstable epoxide ring present in the isovaltrate molecule, followed by a series of rearrangements.

Proposed Chemical Mechanism

The degradation is thought to be initiated by protonation of the epoxide oxygen under acidic conditions, or by nucleophilic attack under neutral or basic conditions, leading to the opening of the strained three-membered ring. This is followed by a cascade of electronic rearrangements, ultimately resulting in the formation of the more stable aromatic cyclopenta[c]pyran system characteristic of this compound. The isovaleroxy side chain at C-1 remains intact during this transformation.

A plausible mechanism involves the following key steps:

-

Epoxide Ring Opening: Protonation of the epoxide oxygen facilitates the cleavage of a C-O bond, generating a carbocation intermediate.

-

Hydride Shift and Rearrangement: A subsequent hydride shift and rearrangement of the iridoid skeleton.

-

Elimination and Aromatization: Elimination of a water molecule and subsequent tautomerization to form the stable aromatic aldehyde structure of this compound.

Experimental Protocols

The study of isovaltrate degradation is typically performed through forced degradation studies, which involve subjecting the compound to various stress conditions to accelerate its breakdown.

Forced Degradation of Isovaltrate

Objective: To induce the degradation of isovaltrate to this compound under controlled laboratory conditions.

Materials:

-

Isolated and purified isovaltrate

-

Methanol (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Water (deionized)

-

Heating apparatus (e.g., water bath or heating block)

-

pH meter

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of isovaltrate in methanol at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation:

-

Mix an aliquot of the isovaltrate stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

-

-

Alkaline Degradation:

-

Mix an aliquot of the isovaltrate stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Incubate and sample as described for acidic degradation, neutralizing with 0.1 M hydrochloric acid.

-

-

Thermal Degradation:

-

Dilute an aliquot of the isovaltrate stock solution with a neutral solvent (e.g., water or methanol).

-

Incubate the solution at an elevated temperature (e.g., 80°C) and sample at various time points.

-

-

HPLC Analysis: Analyze the samples using a suitable HPLC method to quantify the remaining isovaltrate and the formed this compound.

Analytical Method for Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the separation and quantification of isovaltrate and this compound.

HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Quantification: The concentrations of isovaltrate and this compound are determined by comparing their peak areas to those of certified reference standards.

Quantitative Data

Currently, there is a lack of comprehensive publicly available kinetic data for the degradation of isovaltrate to this compound. However, forced degradation studies consistently demonstrate a time-dependent decrease in isovaltrate concentration with a corresponding increase in this compound concentration under stress conditions. The rate of degradation is significantly influenced by pH and temperature.

| Condition | Expected Outcome |

| Acidic (pH < 4) | Rapid degradation of isovaltrate to this compound. |

| Neutral (pH ~7) | Slower degradation compared to acidic or alkaline conditions, accelerated by heat. |

| Alkaline (pH > 8) | Rapid degradation of isovaltrate. |

| Elevated Temp. | Increased rate of degradation across all pH levels. |

Signaling Pathways and Logical Relationships

The transformation of isovaltrate to this compound is a chemical process and does not involve biological signaling pathways. The logical relationship is a direct precursor-product relationship driven by chemical instability.

Conclusion

The conversion of isovaltrate to this compound is a well-documented example of the chemical instability of valepotriates. This process is not a biosynthetic pathway but a degradation reaction that can significantly alter the chemical profile of Valeriana extracts. For researchers and professionals in drug development, a thorough understanding of this transformation is essential for ensuring the quality, consistency, and efficacy of products derived from Valeriana. Further research is warranted to establish detailed kinetic models for this degradation under various conditions to better control and predict the final composition of Valeriana preparations.

References

An In-Depth Technical Guide to Homobaldrinal: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homobaldrinal, a significant degradation product of valepotriates found in Valeriana officinalis, has garnered interest for its biological activities, including its contribution to the sedative properties of valerian extracts. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's chemical structure and stereochemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this document summarizes the established foundational knowledge and highlights areas where further research is required.

Chemical Identity and Physicochemical Properties

This compound is chemically classified as a fatty acid ester.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate | [1] |

| Chemical Formula | C₁₅H₁₆O₄ | [1] |

| Molecular Weight | 260.28 g/mol | [1] |

| CAS Number | 67910-07-0 | [1] |

| Canonical SMILES | CC(C)CC(=O)OCC1=COC=C2C1=CC=C2C=O | [1] |

Chemical Structure and Stereochemistry

This compound possesses a core cyclopenta[c]pyran ring system, which is a common structural motif among iridoids derived from valerian. It is characterized by an aldehyde group at the C-7 position and a 3-methylbutanoate (isovalerate) ester linked to a methyl group at the C-4 position.

A critical aspect of this compound's structure is its stereochemistry. The cyclopenta[c]pyran ring system contains multiple stereocenters, which give rise to the possibility of several stereoisomers. However, a definitive and comprehensive elucidation of the absolute configuration of naturally occurring this compound is not well-documented in the available scientific literature. Further investigation through advanced analytical techniques such as X-ray crystallography or stereoselective synthesis is necessary to unequivocally assign the stereochemistry of all chiral centers.

Spectroscopic Data

Detailed spectroscopic data is paramount for the unambiguous identification and characterization of natural products. While the general structure of this compound is known, a complete and publicly available dataset of its ¹H NMR, ¹³C NMR, IR, and mass spectra with full peak assignments is currently lacking. Researchers undertaking the isolation or synthesis of this compound would need to perform a thorough spectroscopic analysis to confirm its identity.

Table 2: Required Spectroscopic Data for Complete Characterization

| Spectroscopic Technique | Information to be Determined |

| ¹H NMR | Chemical shifts, coupling constants (J-values), and multiplicity of each proton to elucidate the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts of each carbon atom to identify the carbon skeleton and functional groups. |

| COSY (Correlation Spectroscopy) | Correlation between coupled protons to establish the spin systems within the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlation between protons and their directly attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlation between protons and carbons separated by two or three bonds to establish the connectivity of the molecular fragments. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Correlation between protons that are close in space to determine the relative stereochemistry. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for functional groups such as the aldehyde carbonyl, ester carbonyl, C-O bonds, and C=C bonds. |

| MS (Mass Spectrometry) | Molecular ion peak to confirm the molecular weight and fragmentation pattern to aid in structural elucidation. |

Experimental Protocols

General Isolation and Purification Workflow

A generalized workflow for the isolation of this compound from Valeriana officinalis roots would likely involve the following steps. This workflow is a hypothetical representation and would require optimization.

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound is recognized as one of the degradation products of valepotriates, which are considered to contribute to the sedative effects of valerian root extracts. The pharmacological activity of valerian is often attributed to its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

While it is hypothesized that this compound may modulate GABA receptor function, the specific molecular targets and the downstream signaling cascade have not been definitively elucidated for this compound. Research on valerenic acid, another component of valerian, has shown that it can act as a positive allosteric modulator of GABA-A receptors. It is plausible that this compound may exert its effects through a similar mechanism, but this requires experimental verification.

Hypothetical Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates a hypothetical signaling pathway for this compound, assuming it acts as a positive allosteric modulator of the GABA-A receptor. This pathway is based on the known mechanisms of other GABAergic compounds and requires experimental validation for this compound.

Caption: Hypothetical GABA-A receptor modulation by this compound.

Conclusion and Future Directions

This compound is a chemically interesting natural product with potential biological significance. However, this technical guide highlights a significant lack of detailed scientific information regarding its stereochemistry, comprehensive spectroscopic characterization, specific experimental protocols for its isolation and synthesis, and a definitive understanding of its molecular mechanism of action.

Future research should focus on:

-

Complete Stereochemical Elucidation: Utilizing techniques like X-ray crystallography or asymmetric synthesis to determine the absolute configuration of all stereocenters.

-

Thorough Spectroscopic Analysis: Isolating or synthesizing pure this compound to acquire and publish a complete set of ¹H NMR, ¹³C NMR, IR, and MS data with full assignments.

-

Development of Robust Experimental Protocols: Establishing and publishing detailed and reproducible methods for the isolation, purification, and chemical synthesis of this compound.

-

Elucidation of the Mechanism of Action: Conducting in-depth pharmacological studies to identify the specific molecular targets of this compound and delineate its signaling pathways, particularly its interaction with the GABAergic system.

Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound in research and drug development.

References

Homobaldrinal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobaldrinal, a naturally occurring iridoid, is a significant decomposition product of valepotriates found in the extracts of Valeriana officinalis L.[1]. Valepotriates are known for their sedative and anxiolytic properties, and their degradation products, including this compound, are believed to contribute to the overall pharmacological profile of valerian-based preparations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with available experimental data and its known biological context.

Physical and Chemical Properties

This compound is a powder at room temperature and exhibits solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[2].

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 67910-07-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 260.28 g/mol | --INVALID-LINK-- |

| Physical Description | Powder | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

Spectral Data

Detailed experimental spectral data for this compound remains limited in publicly accessible literature. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Mass Spectrometry

Mass spectrometry data for this compound shows a quasi-molecular ion peak at m/z 261, corresponding to [M+H]⁺. The fragmentation pattern of this compound is a subject of study to understand the degradation pathways of valepotriates[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not currently available. However, based on its functional groups (aldehyde, ester, ether, and alkene), the following characteristic absorption bands can be predicted.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Aldehyde) | 1740-1720 |

| C=O (Ester) | 1750-1735 |

| C-H (Aldehyde) | 2850-2800 and 2750-2700 |

| C=C (Alkene) | 1680-1620 |

| C-O (Ester/Ether) | 1300-1000 |

Experimental Protocols

Isolation of this compound from Valeriana officinalis

This compound is a degradation product of isovaltrate, a major valepotriate in Valeriana officinalis. Its isolation is intrinsically linked to the extraction and subsequent degradation of valepotriates. A general process for extracting valepotriates, which would then yield this compound upon decomposition, is as follows:

Extraction of Valepotriates:

-

Maceration: The dried and powdered roots and rhizomes of Valeriana officinalis are macerated with a suitable organic solvent, such as a mixture of ethanol and water.

-

Heating: The mixture is heated to a temperature between 70°C and 80°C for at least two hours. This process encourages the extraction of valerenic acids while promoting the degradation of thermolabile valepotriates into baldrinals, including this compound[5].

-

Filtration and Concentration: The extract is then filtered and concentrated under reduced pressure to yield a crude extract containing this compound.

Purification: Further purification of this compound from the crude extract would require chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis

Detailed protocols for the complete chemical synthesis of this compound are not widely reported. Its generation is primarily studied as a degradation product of valepotriates. The transformation from isovaltrate to this compound involves the elimination of the epoxy group and subsequent rearrangement.

Biological Activity and Signaling Pathways

The pharmacological effects of valerian extracts are attributed to a synergistic action of multiple constituents, including the degradation products of valepotriates like this compound.

Cytotoxicity

Studies have shown that this compound is significantly less cytotoxic than its parent valepotriate compounds. This suggests that the degradation of valepotriates within the body may lead to metabolites with a more favorable safety profile.

Mechanism of Action

The sedative and anxiolytic effects of valerian are thought to be mediated, in part, through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS)[6]. While direct evidence for this compound's interaction with GABA receptors is still under investigation, the activity of valerian extracts containing this and other compounds points towards a potential interaction with the GABAergic signaling pathway. Valerenic acid, another component of valerian, has been shown to potentiate and inhibit GABA-A receptors[7]. It is plausible that this compound contributes to the overall modulation of this system.

Conclusion

This compound is a key component to consider when studying the pharmacology of Valeriana officinalis. While comprehensive data on its isolated physical and chemical properties are still emerging, its role as a less toxic degradation product of valepotriates is significant. Future research should focus on the isolation of pure this compound to enable detailed spectroscopic analysis and to elucidate its specific contribution to the sedative and anxiolytic effects of valerian, particularly its interaction with the GABAergic system and other potential CNS targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Homobaldrinal: An In-Depth Technical Guide to its Natural Occurrence and Analysis in Valerianaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobaldrinal, an iridoid monoterpene, is a recognized degradation product of isovaltrate, a prominent valepotriate found within various species of the Valerianaceae family. Valepotriates are a class of compounds known for their sedative and anxiolytic properties, making plants of the Valeriana genus, such as Valeriana officinalis and Valeriana jatamansi, valuable in phytomedicine. The stability of valepotriates is a critical concern during the harvesting, processing, and storage of plant material, as their degradation can significantly alter the chemical profile and potential therapeutic efficacy of valerian-based products. This compound, alongside baldrinal (a degradation product of valtrate), serves as an indicator of valepotriate decomposition. This technical guide provides a comprehensive overview of the natural occurrence of this compound in Valerianaceae species, details the analytical methodologies for its detection and quantification, and illustrates the biosynthetic pathway leading to its precursor, isovaltrate.

Natural Occurrence of this compound

This compound is not a primary metabolite synthesized by the plant but rather a secondary product formed from the breakdown of isovaltrate. Its presence has been confirmed in several species of the Valerianaceae family, most notably in:

-

Valeriana officinalis L. : Widely known as common valerian, its roots and rhizomes are extensively used in herbal medicine. The presence of this compound in V. officinalis preparations is well-documented and is often monitored as a quality control parameter to assess the extent of valepotriate degradation.[1][2][3]

-

Valeriana jatamansi Jones : Also known as Indian Valerian, this species is another significant source of valepotriates. This compound has been identified as a decomposition product formed during the isolation and extraction procedures of V. jatamansi.[4]

The formation of this compound is influenced by factors such as temperature, pH, and the presence of moisture and enzymes during the processing and storage of the plant material.

Quantitative Data on this compound

While the presence of this compound in various Valerianaceae species is well-established, comprehensive, comparative quantitative data on its concentration across different species is limited in the available scientific literature. Most analytical studies focus on the quantification of the parent valepotriates (isovaltrate and valtrate) or other marker compounds like valerenic acids. However, methods for the quantification of this compound have been developed and are crucial for quality control. The following table summarizes the reported occurrence of this compound in key Valeriana species.

| Species | Plant Part | Presence of this compound | Quantitative Data Availability | Reference |

| Valeriana officinalis L. | Roots, Rhizomes | Present | Quantification methods developed, but comparative data is scarce. | [1][3] |

| Valeriana jatamansi Jones | Roots, Rhizomes | Present | Identified as a degradation product; specific quantitative data is not widely reported. | [4] |

It is important for researchers and drug development professionals to note that the concentration of this compound can vary significantly depending on the age of the plant material, post-harvest handling, extraction methods, and storage conditions.

Experimental Protocols

The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD). The following is a detailed methodology adapted from the work of Bos et al. (1996), which allows for the simultaneous determination of valepotriates and their degradation products.[3]

Plant Material and Extraction

-

Plant Material: Dried and powdered roots and rhizomes of the desired Valeriana species.

-

Extraction Solvent: Dichloromethane or methanol.

-

Extraction Procedure:

-

Macerate a known quantity (e.g., 1.0 g) of the powdered plant material with the extraction solvent (e.g., 10 mL) at room temperature for a specified period (e.g., 24 hours) with occasional shaking.

-

Filter the extract and repeat the extraction process with fresh solvent to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure at a low temperature (e.g., below 40°C) to obtain the crude extract.

-

Redissolve a known amount of the crude extract in the mobile phase for HPLC analysis.

-

HPLC-DAD Analysis

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode-Array Detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system is typically used to separate the complex mixture of compounds.

-

Solvent A: Acetonitrile

-

Solvent B: Water

-

-

Gradient Program (Example):

-

0-15 min: 40-50% A

-

15-25 min: 50-60% A

-

25-35 min: 60-70% A

-

35-40 min: 70-40% A

-

40-45 min: 40% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: Diode-Array Detector monitoring at a wavelength of 208 nm for this compound. A full UV spectrum (200-400 nm) should be recorded to aid in peak identification.

-

Quantification: this compound is quantified by comparing the peak area in the sample chromatogram with that of a certified reference standard of known concentration. A calibration curve should be constructed using a series of standard solutions of this compound to ensure linearity and accuracy of the quantification.

Biosynthesis of Isovaltrate and Degradation to this compound

Valepotriates, including isovaltrate, are iridoid monoterpenes. Their biosynthesis originates from the mevalonate (MVA) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the formation of the iridoid skeleton and subsequent elaboration to isovaltrate are as follows:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 compound, geranyl pyrophosphate.

-

Formation of 8-oxogeranial: GPP undergoes a series of oxidation and isomerization steps to yield 8-oxogeranial.

-

Iridoid Skeleton Formation: The crucial cyclization of 8-oxogeranial is catalyzed by the enzyme iridoid synthase to form the characteristic cyclopentanopyran ring structure of iridoids.

-

Further Modifications: The initial iridoid scaffold undergoes a series of enzymatic modifications, including hydroxylations, oxidations, and esterifications, to produce a diverse array of iridoids. In the case of isovaltrate, this involves esterification with isovaleric acid and other acyl groups.

This compound is formed through the degradation of isovaltrate, a process that can be initiated by heat, light, or changes in pH. This degradation involves the loss of the ester groups and rearrangement of the iridoid skeleton.

Conclusion

This compound is a key indicator of the degradation of isovaltrate in Valerianaceae species. While its presence is confirmed in commercially important species like Valeriana officinalis and Valeriana jatamansi, there is a need for more comprehensive quantitative studies to establish a comparative baseline for its content across different species and under various processing conditions. The detailed HPLC-DAD protocol provided in this guide offers a robust method for the accurate quantification of this compound, which is essential for the quality control of valerian-based raw materials and finished products. Understanding the biosynthetic pathway of its precursor, isovaltrate, provides valuable context for the chemical diversity within the Valerianaceae family and the factors influencing the stability of its bioactive constituents. Further research focusing on the quantification of this compound will be invaluable for ensuring the quality, consistency, and efficacy of valerian-derived therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research.rug.nl [research.rug.nl]

- 4. Comparative and Functional Screening of Three Species Traditionally used as Antidepressants: Valeriana officinalis L., Valeriana jatamansi Jones ex Roxb. and Nardostachys jatamansi (D.Don) DC - PMC [pmc.ncbi.nlm.nih.gov]

Homobaldrinal and the Central Nervous System: A Review of Current Knowledge and Future Research Directions

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The specific molecular mechanism of action of isolated homobaldrinal on the central nervous system (CNS) has not been extensively studied, and detailed information is scarce in the current scientific literature. This guide provides a comprehensive overview of the existing knowledge, primarily within the context of its natural source, Valeriana officinalis, and outlines the experimental approaches necessary to elucidate its precise pharmacological profile.

Introduction

This compound is a thermally unstable degradation product of valepotriates, a class of iridoids found in the roots of Valeriana officinalis[1]. Valerian has a long history of use in traditional medicine as a mild sedative and anxiolytic[1]. The therapeutic effects of valerian are widely considered to be the result of a synergistic interplay between its numerous constituents, including valerenic acid, flavonoids, and the valepotriates and their derivatives like this compound[2]. While research has often focused on the extract as a whole or more abundant compounds like valerenic acid, this compound is recognized as a contributor to the overall sedative properties of the plant[3][4].

This technical guide will synthesize the limited direct evidence available for this compound, discuss the broader, well-researched mechanisms of Valeriana officinalis that likely involve this compound, and provide detailed experimental protocols that could be adapted to specifically investigate its CNS mechanism of action.

Current Understanding of this compound's CNS Effects

Direct research on isolated this compound is limited. However, existing studies suggest it possesses CNS-depressant properties.

-

Prodrug Hypothesis: Valepotriates themselves are considered prodrugs that are transformed into baldrinal and this compound, which are thought to be the active compounds exerting sedative effects[3][4].

-

Sedative Activity: An early key finding indicated that this compound reduces spontaneous motility in mice, a standard preclinical indicator of sedative action[3][4].

-

Anxiolytic Potential: In a small clinical trial, valepotriates and their decomposition products, including this compound, were associated with a reduction in the Hamilton Anxiety Scale (HAM-A) total score[2]. Animal studies also showed that these compounds increased the time spent in the open arms of the elevated plus-maze, suggesting an anxiolytic effect[2].

Despite these observations, the specific molecular targets and signaling pathways through which this compound exerts these effects remain to be elucidated.

Proposed Mechanisms of Action (Inferred from Valeriana officinalis Studies)

The primary mechanisms attributed to Valerian extracts, and therefore the most probable areas of activity for this compound, involve the modulation of major inhibitory and excitatory neurotransmitter systems.

GABAergic System Modulation

The most widely accepted hypothesis for Valerian's sedative and anxiolytic effects is its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the CNS[1].

-

GABA-A Receptor Interaction: Various compounds in Valerian are believed to act as positive allosteric modulators of the GABA-A receptor. This action is similar to benzodiazepines, though likely at a different binding site[5]. Modulation enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability. While compounds like valerenic acid have been shown to bind to the β-subunit of the GABA-A receptor, this compound's specific interaction has not been confirmed[5][6].

-

Increased GABA Availability: Some studies suggest that Valerian extracts may also increase the concentration of GABA in the synaptic cleft by inhibiting its reuptake or breakdown[5].

Below is a proposed signaling pathway for GABAergic modulation.

References

- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 2. Selective Interactions of Valeriana officinalis Extracts and Valerenic Acid with [3H]Glutamate Binding to Rat Synaptic Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]

- 6. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Sedative Properties of Homobaldrinal In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homobaldrinal, a degradation product of valepotriates found in Valeriana officinalis extracts, has been identified as a contributor to the sedative effects of this traditional herbal remedy. In vivo studies have demonstrated its capacity to reduce spontaneous motor activity in animal models, suggesting a potential role as a sedative agent. This technical guide provides a comprehensive overview of the current understanding of this compound's sedative properties, including available data, experimental methodologies for its investigation, and a putative mechanism of action involving the GABAergic system.

Introduction

Valeriana officinalis has a long history of use as a mild sedative and anxiolytic. Its therapeutic effects are attributed to a complex mixture of chemical constituents, including valerenic acid, iridoids (valepotriates), and their degradation products.[1] Among these, the baldrinals, including this compound, are formed from the breakdown of unstable valepotriates.[1] While much research has focused on valerenic acid, evidence suggests that other compounds, such as this compound, also contribute to the overall sedative profile of valerian extracts. Notably, valepotriates themselves are considered prodrugs that are transformed into compounds like this compound, which has been shown to reduce spontaneous motility in mice.[2] This guide focuses on the existing in vivo evidence for this compound's sedative activity and provides a framework for its further investigation.

Quantitative Data on Sedative Effects

Direct quantitative data from in vivo studies focusing exclusively on this compound are limited in publicly available literature. However, a key study by Veith et al. (1986) demonstrated that baldrinals, the class of compounds to which this compound belongs, reduced the spontaneous motor activity of light-dark synchronized mice.[1][3][4] This foundational finding points to the sedative potential of these compounds.

Further research on valepotriate fractions, which lead to the formation of this compound, provides indirect evidence. For instance, a valepotriate fraction from Valeriana glechomifolia at a dose of 10 mg/kg was found to reduce locomotion and exploratory behavior in mice.[5]

For the purpose of comparative analysis, the following table summarizes findings on the sedative effects of related valerian compounds and extracts, highlighting the need for specific dose-response studies on isolated this compound.

| Compound/Extract | Animal Model | Dosing | Key Findings | Reference |

| Baldrinals | Mice | Not Specified | Reduced spontaneous motor activity. | [1][3][4] |

| Valepotriate Fraction | Mice | 10 mg/kg (i.p.) | Reduced locomotion and exploratory behavior. | [5] |

| Valerian Extract | Mice | 1000 mg/kg (oral) | Mild short-term sedative effect. | [6] |

| Linarin | Mice | 12 mg/kg (oral) | Mild short-term sedative effect. | [6] |

| Apigenin | Mice | 1.5 mg/kg (oral) | Mild short-term sedative effect. | [6] |

Experimental Protocols

To assess the sedative properties of this compound in vivo, standardized and validated experimental protocols are essential. The following outlines a general methodology for a locomotor activity test in mice, a common approach for quantifying sedative effects.

Spontaneous Locomotor Activity Test

Objective: To evaluate the effect of this compound on the spontaneous motor activity of mice.

Animals: Male or female mice (e.g., BALB/c or C57BL/6), 8-10 weeks old, housed under a 12-hour light-dark cycle with ad libitum access to food and water.

Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beam sensors to track horizontal and vertical movements. The arena should be placed in a sound-attenuated and dimly lit room.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Habituation: Place each mouse individually in the center of the open field arena and allow for a 30-minute habituation period.

-

Administration: Following habituation, administer this compound (dissolved in a suitable vehicle, e.g., saline with a small percentage of DMSO and Tween 80) via intraperitoneal (i.p.) or oral (p.o.) gavage. A vehicle control group and a positive control group (e.g., diazepam) should be included.

-

Data Recording: Immediately after administration, place the mouse back into the open field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity (number of beam breaks)

-

Vertical activity (rearing frequency)

-

Time spent in the center versus the periphery of the arena

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the control groups.

Experimental Workflow Diagram

References

- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 2. The scientific basis for the reputed activity of Valerian - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. [The effect of degradation products of valepotriates on the motor activity of light-dark synchronized mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Genotoxicity Screening of Homobaldrinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in vitro strategy for the preliminary genotoxicity screening of Homobaldrinal, a novel compound under investigation. In the absence of specific experimental data for this compound, this document serves as a detailed framework, presenting standardized experimental protocols and hypothetical data to illustrate the expected outcomes of a typical genotoxicity assessment. The guide covers three core assays recommended by regulatory agencies for the initial evaluation of mutagenic and clastogenic potential: the Bacterial Reverse Mutation Assay (Ames Test), the In Vitro Mammalian Cell Micronucleus Test, and the Alkaline Comet Assay. Detailed methodologies, data interpretation, and visual representations of experimental workflows and relevant signaling pathways are provided to aid researchers in the design and execution of a robust genotoxicity evaluation.

Introduction

Genotoxicity assessment is a critical component of preclinical safety evaluation for any new chemical entity intended for human use.[1] Genotoxic agents are substances that can damage DNA, leading to mutations or chromosomal aberrations, which may contribute to the development of cancer or heritable diseases.[2] Therefore, a thorough evaluation of the genotoxic potential of a compound like this compound is essential before proceeding to further stages of drug development.

This guide details a standard battery of in vitro tests designed to detect various types of genetic damage. These assays are foundational for a preliminary assessment and are aligned with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Core Genotoxicity Assays

A standard in vitro genotoxicity testing battery typically includes assessments for gene mutations, and both structural and numerical chromosomal damage.[3] The following three assays form a comprehensive initial screen.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5][6]

Experimental Protocol:

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations (frameshift and base-pair substitutions).[5][6]

-

Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism.[5]

-

Procedure:

-

Overnight cultures of the bacterial strains are prepared.[5][7]

-

The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and prepared in a range of concentrations.

-

A mixture containing the bacterial culture, the test compound, and either S9 mix or a buffer is prepared.[4][5]

-

This mixture is combined with molten top agar containing a trace amount of histidine and poured onto minimal glucose agar plates.[5]

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[5]

-

-

Controls: A vehicle control (solvent only) and known mutagens as positive controls (e.g., sodium azide, 2-nitrofluorene) are included for each strain and condition.[4]

Data Presentation (Hypothetical Data):

Table 1: Ames Test Results for this compound

| Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutation Ratio |

| TA98 | - | 0 (Vehicle) | 25 ± 4 | 1.0 |

| 10 | 28 ± 5 | 1.1 | ||

| 50 | 31 ± 6 | 1.2 | ||

| 100 | 29 ± 4 | 1.2 | ||

| + | 0 (Vehicle) | 45 ± 7 | 1.0 | |

| 10 | 48 ± 6 | 1.1 | ||

| 50 | 52 ± 8 | 1.2 | ||

| 100 | 50 ± 7 | 1.1 | ||

| TA100 | - | 0 (Vehicle) | 120 ± 15 | 1.0 |

| 10 | 125 ± 18 | 1.0 | ||

| 50 | 130 ± 20 | 1.1 | ||

| 100 | 128 ± 16 | 1.1 | ||

| + | 0 (Vehicle) | 150 ± 22 | 1.0 | |

| 10 | 155 ± 25 | 1.0 | ||

| 50 | 160 ± 24 | 1.1 | ||

| 100 | 158 ± 21 | 1.1 |

Mutation Ratio = (Mean revertants in test group) / (Mean revertants in vehicle control group). A two-fold or greater increase is generally considered a positive result.

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[8] This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.[9]

Experimental Protocol:

-

Cell Line: A suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, is used.[10]

-

Treatment: Cells are exposed to a range of concentrations of this compound for a short duration (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.[10]

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[11][12]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic analysis.[11]

-

Controls: A vehicle control and positive controls for clastogenicity (e.g., cyclophosphamide) and aneugenicity (e.g., colchicine) are included.[11]

Data Presentation (Hypothetical Data):

Table 2: In Vitro Micronucleus Test Results for this compound in CHO Cells

| Treatment Condition | This compound Concentration (µM) | % Micronucleated Binucleated Cells ± SD |

| -S9 (24h exposure) | 0 (Vehicle) | 1.5 ± 0.5 |

| 5 | 1.8 ± 0.6 | |

| 10 | 2.0 ± 0.7 | |

| 20 | 2.2 ± 0.8 | |

| +S9 (4h exposure) | 0 (Vehicle) | 1.6 ± 0.4 |

| 5 | 1.7 ± 0.5 | |

| 10 | 1.9 ± 0.6 | |

| 20 | 2.1 ± 0.7 |

A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of a positive result.

Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[13] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[14]

Experimental Protocol:

-

Cell Treatment: Mammalian cells are treated with various concentrations of this compound.

-

Cell Embedding: Treated cells are embedded in a low-melting-point agarose gel on a microscope slide.[14][15]

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[14][16]

-

DNA Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".[16][17]

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[16]

-

Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of DNA damage.[17]

-

Controls: A vehicle control and a positive control (e.g., hydrogen peroxide) are included.

Data Presentation (Hypothetical Data):

Table 3: Alkaline Comet Assay Results for this compound

| This compound Concentration (µM) | Mean % Tail DNA ± SD |

| 0 (Vehicle) | 4.2 ± 1.5 |

| 10 | 5.1 ± 1.8 |

| 25 | 6.5 ± 2.1 |

| 50 | 7.8 ± 2.5 |

A significant increase in the percentage of DNA in the comet tail indicates DNA damage.

Visualization of Workflows and Pathways

Experimental Workflows

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

References

- 1. who.int [who.int]

- 2. Genotoxicity - Wikipedia [en.wikipedia.org]

- 3. gov.uk [gov.uk]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. baharteb.com [baharteb.com]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]

- 9. x-cellr8.com [x-cellr8.com]

- 10. criver.com [criver.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. researchgate.net [researchgate.net]

- 13. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. 4.9. Measurement of DNA Damage by Alkaline Comet Assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

Homobaldrinal and the GABAergic System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homobaldrinal, a degradation product of valepotriates found in Valeriana officinalis extracts, has demonstrated sedative properties in preclinical studies. While the central nervous system (CNS) depressant effects of valerian have been partly attributed to the modulation of the GABAergic system, particularly by constituents like valerenic acid, the direct interaction of this compound with this system is not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its potential interaction with the GABAergic system. It details established experimental protocols that can be employed to investigate this interaction, presents available quantitative data for related valerian compounds to offer context, and includes visualizations of key signaling pathways and experimental workflows to support future research endeavors in this area.

Introduction

Valeriana officinalis has a long history of use in traditional medicine for its sedative and anxiolytic effects. Modern phytochemical research has identified several classes of compounds believed to contribute to these properties, including sesquiterpenoids (e.g., valerenic acid) and the less stable iridoids known as valepotriates. This compound emerges from the degradation of these valepotriates and has been shown to reduce spontaneous motility in mice, indicating a sedative effect[1][2].

The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), is a key target for many sedative and anxiolytic drugs. The GABAA receptor, a ligand-gated ion channel, is of particular interest due to its multiple allosteric binding sites that can be modulated by various compounds. While the interaction of valerenic acid with the GABAA receptor is well-documented, the specific role of this compound in modulating GABAergic neurotransmission remains an area of active investigation. This guide aims to consolidate the existing, albeit limited, knowledge on this compound and provide a framework for its further exploration within the context of the GABAergic system.

This compound: Pharmacology and Putative Mechanism of Action

This compound is formed from the breakdown of valepotriates, such as valtrate and isovaltrate[1]. These parent compounds are thermolabile and susceptible to degradation, particularly in aqueous environments. The sedative activity of valerian extracts has been, in part, attributed to these degradation products[1][2].

While direct evidence is scarce, it is hypothesized that the sedative effects of this compound may be mediated, at least in part, through the GABAergic system. This is based on the broader understanding that valerian extracts exert GABAergic effects and the established sedative phenotype of this compound.

Quantitative Data on Valerian Constituents and the GABAergic System

To date, there is a lack of specific quantitative data (e.g., IC50, Ki, EC50) for the direct interaction of this compound with GABAA receptors in the peer-reviewed literature. However, data for other key constituents of Valeriana officinalis, particularly valerenic acid, provide a valuable reference for the potential GABAergic activity of compounds derived from this plant.

| Compound/Extract | Assay | Receptor/System | Result | Reference |

| Valerian Extract | Inhibition of neuronal firing rate | Rat brainstem neurons | IC50: 240 ± 18.7 µg/mL | [3] |

| Valerenic Acid | Inhibition of neuronal firing rate | Rat brainstem neurons | IC50: 23 ± 2.6 µM | [3] |

| Muscimol (Control) | Inhibition of neuronal firing rate | Rat brainstem neurons | IC50: 2.0 ± 0.1 µM | [3] |

Experimental Protocols for Investigating this compound-GABAergic System Interaction

The following are detailed methodologies for key experiments that can be utilized to elucidate the interaction of this compound with the GABAergic system.

GABAA Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the GABAA receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the GABAA receptor by this compound, thereby determining its binding affinity (Ki).

Materials:

-

Radioligand: [3H]Muscimol or [3H]Flunitrazepam

-

Non-specific binding control: Unlabeled GABA or Diazepam

-

Test Compound: this compound

-

Tissue Source: Rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum)

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4)

-

-

Equipment:

-

Homogenizer

-

Centrifuge (capable of 48,000 x g)

-

Scintillation counter

-

Glass fiber filters

-

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled GABA.

-

Displacement: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol assesses the functional modulation of GABAA receptors by this compound.

Objective: To determine if this compound potentiates or inhibits GABA-induced chloride currents (I_GABA) in oocytes expressing specific GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GABAA receptor subunits (e.g., α1, β2, γ2)

-

This compound

-

GABA

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES (pH 7.5)

-

Equipment:

-

Microinjection setup

-

Two-electrode voltage clamp amplifier

-

Data acquisition system

-

Perfusion system

-

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a baseline current by perfusing with ND96.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the changes in the amplitude of the GABA-induced chloride current.

-

-

Data Analysis:

-

Measure the peak amplitude of I_GABA in the presence and absence of this compound.

-

Express the potentiation or inhibition as a percentage of the control GABA response.

-

Plot the percentage modulation against the logarithm of the this compound concentration to determine the EC50 (for potentiation) or IC50 (for inhibition).

-

In Vivo Assessment of Sedative Effects in Mice

This protocol evaluates the sedative effects of this compound in a whole-animal model.

Objective: To quantify the effect of this compound on spontaneous locomotor activity.

Materials:

-

Male Swiss Webster mice (or other appropriate strain)

-

This compound

-

Vehicle control (e.g., saline, DMSO in saline)

-

Equipment:

-

Open-field activity chambers equipped with infrared beams

-

Procedure:

-

Acclimation:

-

Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Habituate each mouse to the open-field chamber for 30 minutes one day prior to testing.

-

-

Drug Administration:

-

Administer this compound (at various doses) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

-

-

Locomotor Activity Measurement:

-

Immediately after administration, place each mouse in the center of the open-field chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

-

Compare the total locomotor activity between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Visualizations: Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

References

- 1. The scientific basis for the reputed activity of Valerian - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neuroscience - How does valerian make you calmer? - Biology Stack Exchange [biology.stackexchange.com]

- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Homobaldrinal: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobaldrinal, a key degradation product of valepotriates found in the medicinal plant Valeriana officinalis, has garnered scientific interest for its contribution to the sedative and anxiolytic properties of valerian extracts. Valepotriates, such as valtrate and isovaltrate, are unstable iridoids that transform into baldrinal and this compound. While much of the research on valerian has focused on other constituents like valerenic acid, understanding the specific pharmacological effects of this compound is crucial for a comprehensive understanding of the plant's mechanism of action and for the potential development of new therapeutic agents. This technical guide provides a detailed review of the current scientific literature on the pharmacological effects of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Pharmacological Effects of this compound

Quantitative Pharmacological Data

The available quantitative data for the pharmacological and toxicological effects of this compound are summarized in the table below. It is important to note that the data for this compound's cytotoxicity is an estimation based on its parent compounds.

| Parameter | Value | Assay/Model | Source |

| Sedative Effect | Reduces spontaneous motility at 100 mg/kg | In vivo (mice) | [1] |

| Cytotoxicity (IC50) | Estimated 10 - 180 µM | In vitro (GLC(4) and COLO 320 human cancer cell lines) | [2] |

Note: The cytotoxicity IC50 for this compound is extrapolated from the finding that it is 10- to 30-fold less toxic than its parent diene-type valepotriates (valtrate, isovaltrate, and acevaltrate), which have IC50 values of 1-6 µM[2].

Experimental Protocols

Detailed experimental protocols specifically for the investigation of this compound are scarce in the literature. However, based on the reported sedative effect, a general methodology for assessing the reduction of spontaneous motor activity in mice can be outlined.

Assessment of Spontaneous Motor Activity in Mice

This protocol describes a typical experimental workflow for evaluating the sedative effects of a compound like this compound by measuring changes in spontaneous locomotor activity.

Objective: To determine the effect of this compound on the spontaneous motor activity of mice.

Materials:

-

This compound

-

Vehicle (e.g., saline, distilled water with a suitable solubilizing agent)

-

Male Swiss albino mice (or other appropriate strain)

-

Apparatus for measuring locomotor activity (e.g., an open field arena equipped with infrared beams or a video tracking system)

-

Standard laboratory equipment (syringes, needles for administration, animal balances)

Procedure:

-

Animal Acclimatization: Mice are housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to minimize stress.

-

Compound Preparation: this compound is dissolved or suspended in a suitable vehicle at the desired concentration (e.g., to deliver a dose of 100 mg/kg).

-

Animal Grouping: Mice are randomly assigned to a control group (receiving only the vehicle) and a treatment group (receiving this compound).

-

Administration: The compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) gavage. The volume of administration should be consistent across all animals.

-

Acclimatization to Test Arena: Immediately after administration, each mouse is placed individually into the locomotor activity apparatus for a brief acclimatization period (e.g., 5-10 minutes).

-

Data Recording: Spontaneous motor activity is then recorded for a defined period (e.g., 30-60 minutes). Parameters measured may include total distance traveled, number of horizontal movements (beam breaks), and time spent in different zones of the arena.

-

Data Analysis: The data from the treatment group is compared to the control group using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there is a significant reduction in motor activity.

Mechanism of Action and Signaling Pathways